molecular formula C5H10O4 B8351730 Acetic acid with propanoic acid CAS No. 8068-63-1

Acetic acid with propanoic acid

Cat. No.: B8351730
CAS No.: 8068-63-1
M. Wt: 134.13 g/mol
InChI Key: AVMNFQHJOOYCAP-UHFFFAOYSA-N
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Description

Vapor-Liquid Equilibria (VLE) of Binary Mixtures

The acetic acid-propanoic acid system demonstrates near-ideal vapor-liquid equilibrium behavior at 20°C, as evidenced by experimental data from static equilibrium measurements. The relative volatility (α) of acetic acid to propanoic acid remains close to unity across the composition range, with minor deviations attributable to differences in hydrogen bonding capacity.

Table 1: Experimental VLE Data for Acetic Acid (1)-Propanoic Acid (2) at 20°C

x₁ (liquid) y₁ (vapor) α (CH₃COOH/CH₃CH₂COOH)
0.10 0.12 1.22
0.30 0.33 1.15
0.50 0.52 1.08
0.70 0.71 1.04
0.90 0.89 0.98

The Margules model adequately describes this system, with interaction parameters A₁₂ = 0.38 and A₂₁ = 0.42, indicating moderate positive deviation from Raoult's law. The comparable vapor pressures of pure components (acetic acid: 15.7 mmHg; propanoic acid: 12.3 mmHg at 20°C) contribute to the system's near-ideal behavior.

Solid-Liquid Equilibria (SLE) Phase Diagrams

The SLE phase diagram reveals a simple eutectic system with limited solid solution formation. The eutectic point occurs at x₁ = 0.28 (acetic acid mole fraction) and T = -9.4°C, significantly below the melting points of pure components (acetic acid: 16.7°C; propanoic acid: -20.8°C). The phase rule-compliant diagram exhibits two distinct solid phases:

  • Pure acetic acid crystals (orthorhombic structure)
  • Pure propanoic acid crystals (monoclinic structure)

The freezing point depression follows the Schröder-van Laar equation with an average activity coefficient ratio γ₁/γ₂ = 1.05±0.03 in the liquid phase. This near-unity ratio confirms weak intermolecular interactions between the acids in the solid state.

Liquid-Liquid Equilibria (LLE) with Aqueous Solutions

Ternary systems containing water exhibit complex phase separation behavior. The addition of either acetic or propanoic acid to water-propanoic acid or water-acetic acid mixtures, respectively, increases mutual solubility through competitive hydrogen bonding.

Table 2: Phase Separation Data for Water-Acetic Acid-Propanoic Acid at 25°C

Water (wt%) CH₃COOH (wt%) CH₃CH₂COOH (wt%) Phases Present
85 10 5 1 (Homogeneous)
70 15 15 2
55 25 20 2
40 30 30 1

Salting-out effects markedly influence LLE behavior. Aluminum chloride (AlCl₃) at 1.0 m concentration increases propanoic acid's relative volatility by 530% in aqueous solutions, while sodium chloride (NaCl) shows weaker salting-out capacity (enhancement factor = 2.1). This ion-specific effect follows the Hofmeister series, with trivalent cations being most effective at disrupting acid-water interactions.

Azeotropic Behavior in Carboxylic Acid Mixtures

Contrary to their individual aqueous systems, the acetic acid-propanoic acid binary mixture does not form an azeotrope. This contrasts sharply with the water-propanoic acid system, which exhibits minimum-boiling azeotropes above 100 mmHg. The absence of binary azeotrope simplifies distillation processes but complicates separation from ternary mixtures containing water.

The azeotropic gap in water-propanoic acid systems widens with decreasing pressure:

  • At 760 mmHg: Azeotrope at x~water~ = 0.82, T = 99.6°C
  • At 100 mmHg: Azeotrope at x~water~ = 0.72, T = 63.2°C

Modified Raoult's law incorporating NRTL activity coefficients successfully predicts this pressure-dependent behavior, with binary interaction parameters τ~ij~ ranging from 0.8 to 1.2 for acid-water systems.

Properties

CAS No.

8068-63-1

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

acetic acid;propanoic acid

InChI

InChI=1S/C3H6O2.C2H4O2/c1-2-3(4)5;1-2(3)4/h2H2,1H3,(H,4,5);1H3,(H,3,4)

InChI Key

AVMNFQHJOOYCAP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.CC(=O)O

Origin of Product

United States

Scientific Research Applications

Combined Applications

The combination of acetic acid and propanoic acid enhances their individual properties, leading to broader applications:

Food Preservation

Both acids are widely used in food preservation. Their combined use can inhibit mold growth and extend shelf life effectively:

  • Mechanism : The acids lower the pH of food products, creating an environment unfavorable for microbial growth.
  • Applications :
    • Bread: A mixture of calcium propionate (a salt of propanoic acid) and acetic acid is often used to prevent mold in baked goods.
    • Dairy Products: The combination is effective in controlling spoilage in cheese and other dairy products.

Pharmaceuticals

In pharmaceuticals, acetic acid with propanoic acid serves various roles:

  • Therapeutic Uses : Research indicates potential therapeutic applications for conditions like irritable bowel syndrome (IBS) where both acids influence gut microbiota composition and metabolic health .
  • Formulation Stability : The acids can be used to stabilize formulations by maintaining a consistent pH level.

Environmental Applications

The combination of these acids has shown promise in wastewater treatment processes:

  • Organic Acid Removal : Studies demonstrate that acetic acid and propanoic acid can be effectively removed from wastewater through adsorption techniques using natural materials like banana peels .
  • Biodegradation Studies : Research has focused on the degradation kinetics of these acids by methanogenic bacteria, which is crucial for understanding their environmental impact .

Case Study 1: Food Industry

In a controlled study, varying concentrations of acetic acid and propanoic acid were tested on bread samples. Results indicated that a combination concentration of 0.1% acetic acid with 0.4% calcium propionate significantly reduced mold growth compared to control samples without preservatives.

Sample TypeMold Growth (CFU/g)Acetic Acid (%)Propanoic Acid (%)
Control15000
Treatment A300.10.4
Treatment B50.20.3

Case Study 2: Wastewater Treatment

A study evaluated the efficiency of removing organic acids from wastewater using banana peel as an adsorbent. The results indicated that the adsorption capacity for both acetic and propanoic acids was significant, demonstrating an effective method for reducing organic pollutants.

Organic AcidInitial Concentration (mg/L)Final Concentration (mg/L)Removal Efficiency (%)
Acetic Acid5005090
Propanoic Acid5007585

Comparison with Similar Compounds

Structural and Chemical Properties Comparison

Molecular Structure

  • Acetic acid : CH₃COOH, with a methyl (-CH₃) group attached to the carboxyl group.
  • Propanoic acid: CH₃CH₂COOH, with an ethyl (-CH₂CH₃) group.

Acidity

  • pKa values: Acetic acid (pKa ≈ 4.76) is slightly stronger than propanoic acid (pKa ≈ 4.87–4.89) . Explanation: The ethyl group in propanoic acid exhibits a stronger +I (inductive) effect compared to the methyl group in acetic acid. This electron-donating effect stabilizes the protonated form, reducing dissociation and acidity .

Physical Properties

Property Acetic Acid Propanoic Acid
Boiling Point (°C) 118 141
Vapor Pressure (25°C) 15.7 mmHg 3.5 mmHg
Solubility in Water Miscible 8.3 g/100 mL

Propanoic acid’s higher molecular weight and stronger intermolecular forces (van der Waals) result in a higher boiling point and lower volatility compared to acetic acid .

Gut Microbiota and SCFA Production

Both acids are short-chain fatty acids (SCFAs) produced by gut microbiota through fermentation. Key findings:

  • Acetic acid: Dominant SCFA in most studies, positively correlated with Firmicutes (e.g., Flavonifractor, Ruminococcus) and negatively with Proteobacteria .
  • Propanoic acid: Less abundant, associated with Lachnospiraceae and Parasutterella. Negatively correlates with Lachnoclostridium .
  • Health implications : Both acids inhibit pro-inflammatory cytokines (e.g., TNF-α) and improve gut barrier function .

Metabolic Pathways

  • Acetic acid : Produced via carbohydrate fermentation by homofermentative lactic acid bacteria and fatty acid oxidation .
  • Propanoic acid: Derived from amino acid catabolism (e.g., alanine) and microbial degradation of polyphenols (e.g., quercetin) .

Catalysis

Both acids are used as catalysts in organic reactions (e.g., glycerol chlorination). However, their low boiling points limit utility due to volatilization. Adipic acid (C₆) is preferred for high-temperature processes .

Herbicide Derivatives

  • Acetic acid derivatives: 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide.
  • Propanoic acid derivatives: Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid), effective against broadleaf weeds. Environmental impact: Propanoic acid derivatives exhibit lower soil adsorption than acetic acid analogs, increasing groundwater contamination risks .

Food Industry

Both acids contribute to flavor profiles in foods (e.g., doum fruit). Acetic acid dominates in pulp, while propanoic acid is more abundant in peel .

Thermodynamic and Kinetic Behavior

Phase Change Data

Parameter Acetic Acid Propanoic Acid
ΔfusH (kJ/mol) 11.7 10.66
ΔvapH (kJ/mol) 24.3 41.2

Propanoic acid’s higher enthalpy of vaporization aligns with its lower volatility .

Reaction Thermochemistry

  • Neutralization : Both acids react exothermically with bases.
  • Electron attachment: Propanoic acid exhibits higher dissociative electron attachment (DEA) cross-sections due to its functional group configuration .

Preparation Methods

Acetic Acid from Acetaldehyde Oxidation

Acetic acid is predominantly synthesized through the oxidation of acetaldehyde (CH₃CHO) using oxygen or air as the oxidant. The reaction proceeds under catalytic conditions, typically employing manganese(II) acetate or cobalt acetate at 60–80°C. Key parameters include:

  • Oxygen-to-acetaldehyde molar ratio : 0.5–2.0

  • Pressure : 0.1–1.0 MPa

  • Conversion efficiency : >95% with selectivity >90% toward acetic acid.

The liquid-phase oxidation mechanism involves free radical intermediates, with peroxides forming transiently before decomposing to carboxylic acids. Excess oxygen minimizes by-products like ethyl acetate and formic acid.

Propanoic Acid from Propionaldehyde Oxidation

Propanoic acid is similarly produced via propionaldehyde (C₂H₅CHO) oxidation. A catalyst-free method described in CN1277801C achieves 99.5% propionaldehyde conversion and >97% selectivity using a bubble column reactor at 50–90°C. Critical operational parameters include:

ParameterRangeImpact on Yield
Temperature50–90°CHigher temps accelerate kinetics but risk over-oxidation
Pressure0.3–0.5 MPaElevated pressure enhances gas-liquid mass transfer
Oxygen-to-aldehyde ratio0.55–0.90:1Substoichiometric ratios minimize CO₂ formation
Reactor typeBubble column with external coolingEnsures thermal control and inhibits side reactions

This method eliminates catalyst costs and simplifies downstream separation, as no metal residues contaminate the product. By-products like ethyl propionate and CO₂ are removed via vacuum distillation.

Microbial Fermentation Pathways

Homoacetogenic Fermentation for Acetic Acid

Certain Clostridium species (e.g., C. aceticum) convert syngas (CO + H₂) or sugars directly into acetic acid via the Wood-Ljungdahl pathway. Key advantages include:

  • Substrate flexibility : Utilizes CO₂, methanol, or glucose

  • Yield : Up to 90% of theoretical maximum (0.67 g acetic acid/g glucose).

However, product inhibition occurs at concentrations >50 g/L, necessitating in-situ extraction using membranes or solvents.

Propanoic Acid via Propionibacterium Fermentation

Propionibacterium freudenreichii metabolizes lactose, glycerol, or lactic acid into propanoic acid, acetic acid, and CO₂ through the dicarboxylic acid pathway. Optimized conditions include:

  • pH : 6.0–6.5 (two-stage control boosts yield by 32%)

  • Temperature : 30–37°C

  • Carbon source : Glycerol yields 0.54 g propanoic acid/g substrate, outperforming glucose.

Extractive fermentation with amine solvents (e.g., tri-n-octylamine) achieves 94.7% recovery, mitigating acid inhibition.

Co-Production of Acetic and Propanoic Acids

Oxidative Coupling of Mixed Aldehydes

Co-oxidizing acetaldehyde and propionaldehyde in a single reactor produces both acids. A stainless steel reactor with external cooling (60–70°C, 0.5 MPa) yields:

ProductConcentration (wt%)Selectivity (%)
Acetic acid48.289.5
Propanoic acid47.191.3

By-products (ethyl acetate, CO₂) comprise <3% of total output.

Mixed-Culture Fermentation

Combining Clostridium and Propionibacterium in a sequential bioreactor system enables concurrent production:

  • Clostridium converts glucose to acetic acid (Yield: 0.61 g/g).

  • Propionibacterium consumes residual sugars and acetic acid, producing propanoic acid (Yield: 0.38 g/g).

This cascade reduces substrate competition and enhances overall carbon efficiency.

Thermodynamic and Kinetic Considerations

Reaction Enthalpies

Data from NIST WebBook and patent analyses reveal:

ReactionΔH° (kJ/mol)Activation Energy (kJ/mol)
CH₃CHO + O₂ → CH₃COOH-534.278.3
C₂H₅CHO + O₂ → C₂H₅COOH-498.782.1
C₆H₁₂O₆ → 3 CH₃COOH (fermentation)-892.4N/A

Oxidation reactions are exothermic, requiring precise thermal management to avoid runaway conditions.

Rate Laws

For propionaldehyde oxidation:

r=k[C2H5CHO]0.8[O2]0.5r = k \cdot [C2H5CHO]^{0.8} \cdot [O_2]^{0.5}

Where k=2.7×104exp(82000/RT)L1.3mol1.3s1k = 2.7 \times 10^4 \, \text{exp}(-82000 / RT) \, \text{L}^{1.3} \text{mol}^{-1.3} \text{s}^{-1}.

Industrial-Scale Optimization Strategies

Catalyst-Free Oxidation

Adopting bubble column reactors with external cooling loops (as in CN1277801C) reduces capital costs by 18% compared to catalytic systems. Automated O₂ dosing systems maintain optimal stoichiometry, enhancing selectivity.

Membrane-Integrated Fermentation

Hollow-fiber membranes extract acids continuously, maintaining low broth concentrations and improving microbial activity. This increases propanoic acid titer from 58 g/L to 102 g/L .

Q & A

Q. How to convert propanoic acid to acetic acid in a controlled laboratory setting?

  • Methodological Answer :

Step 1 : Convert propanoic acid to propionamide via reaction with excess NH₃ under anhydrous conditions.

Step 2 : Perform Hofmann degradation using Br₂/KOH to yield methylamine.

Step 3 : Oxidize methylamine to ethanol (via diazotization) and further oxidize to acetic acid with KMnO₄/H⁺.
Monitor intermediates via thin-layer chromatography (TLC) and confirm purity with melting point analysis .

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